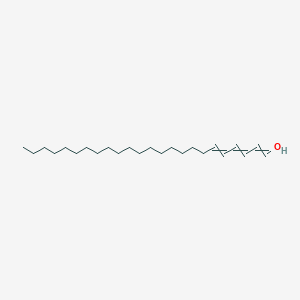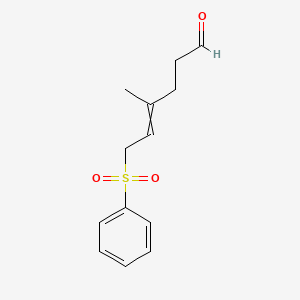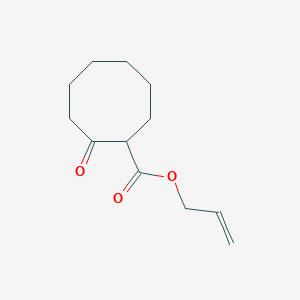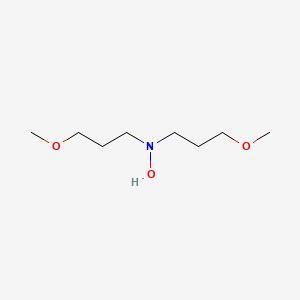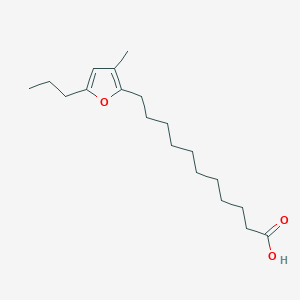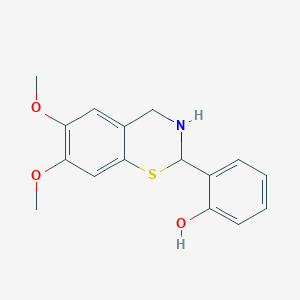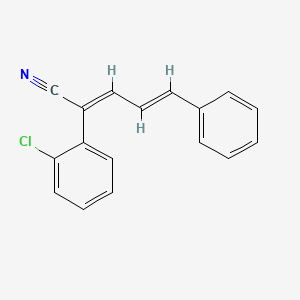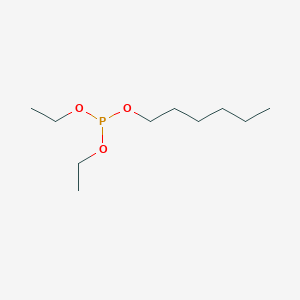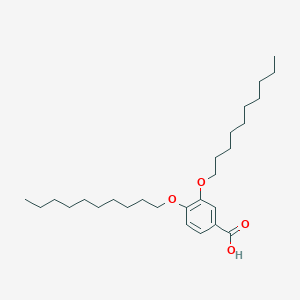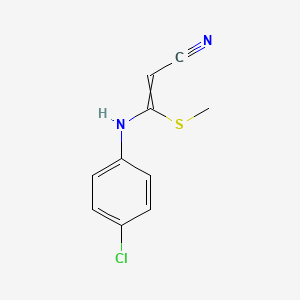
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is a complex organic compound with a unique structure that includes both phosphinyl and difluoro groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester typically involves the esterification of propanoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The presence of difluoro groups allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinyl and difluoro groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester exerts its effects involves interaction with molecular targets such as enzymes and receptors. The phosphinyl and difluoro groups can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 3-ethoxy-, ethyl ester: Similar in structure but lacks the phosphinyl and difluoro groups.
Propanoic acid, ethyl ester: A simpler ester without the additional functional groups.
Uniqueness
Propanoic acid, 3-(diethoxyphosphinyl)-3,3-difluoro-2-oxo-, ethyl ester is unique due to the presence of both phosphinyl and difluoro groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
113161-58-3 |
|---|---|
Formule moléculaire |
C9H15F2O6P |
Poids moléculaire |
288.18 g/mol |
Nom IUPAC |
ethyl 3-diethoxyphosphoryl-3,3-difluoro-2-oxopropanoate |
InChI |
InChI=1S/C9H15F2O6P/c1-4-15-8(13)7(12)9(10,11)18(14,16-5-2)17-6-3/h4-6H2,1-3H3 |
Clé InChI |
FYSABUMEEJFASG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C(F)(F)P(=O)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
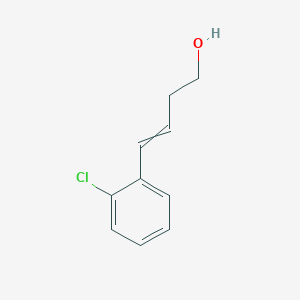
![[Cyclohexane-1,1-diyldi(1,3-dioxolane-2,4-diyl)]dimethanol](/img/structure/B14304059.png)
